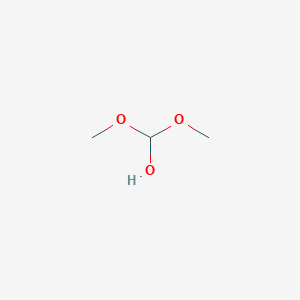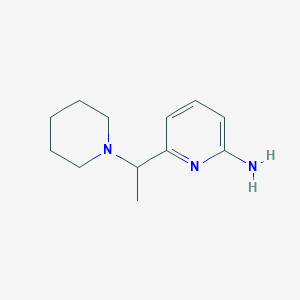
Methyl-oxido-oxo-sulfanylidene-lambda6-sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-oxido-oxo-sulfanylidene-lambda6-sulfane is an organosulfur compound characterized by the presence of a sulfone group (SO₂) attached to a methylthiolato group (CH₃S)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl-oxido-oxo-sulfanylidene-lambda6-sulfane can be synthesized through several methods, including:
Oxidation of Sulfides: One common method involves the oxidation of methylthiolato sulfide using oxidizing agents such as hydrogen peroxide (H₂O₂) or urea-hydrogen peroxide adduct.
Aromatic Sulfonylation: Another method involves the sulfonylation of aromatic compounds with sulfonyl chlorides in the presence of a base.
Alkylation/Arylation of Sulfinates: This method involves the reaction of sulfinates with alkyl or aryl halides to form sulfones.
Industrial Production Methods
In industrial settings, the production of methylthiolato sulfone often involves large-scale oxidation of sulfides using environmentally benign oxidizing agents. The use of catalysts such as niobium carbide or tantalum carbide can enhance the efficiency and selectivity of the oxidation process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl-oxido-oxo-sulfanylidene-lambda6-sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or other higher oxidation state compounds.
Reduction: Reduction of methylthiolato sulfone can yield sulfides or thiols, depending on the reducing agent used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, urea-hydrogen peroxide adduct, and trifluoroacetophenone are commonly used oxidizing agents.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Bases: Bases such as sodium hydroxide and potassium carbonate are often used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and higher oxidation state compounds.
Reduction: Sulfides and thiols.
Substitution: Various substituted sulfones and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Methyl-oxido-oxo-sulfanylidene-lambda6-sulfane has a wide range of applications in scientific research, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs due to its ability to modulate chemical reactivity and stabilize carbanions.
Materials Science: This compound is used in the synthesis of functional materials such as polymers and advanced composites.
Wirkmechanismus
The mechanism of action of methylthiolato sulfone involves its ability to act as an electron-withdrawing group, which can stabilize adjacent carbanions and facilitate various chemical transformations. The sulfone group can also participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylthiomethyl p-tolyl sulfone: This compound is similar in structure but contains a p-tolyl group instead of a methyl group.
Bis(phenylsulfonyl)methane: This compound contains two phenylsulfonyl groups and is used as a synthetic linchpin in various cyclization reactions.
Uniqueness
Methyl-oxido-oxo-sulfanylidene-lambda6-sulfane is unique due to its specific combination of a methylthiolato group and a sulfone group, which imparts distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
Eigenschaften
IUPAC Name |
methyl-oxido-oxo-sulfanylidene-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O2S2/c1-5(2,3)4/h1H3,(H,2,3,4)/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBSGPWHCCIQPG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=S)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3O2S2- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(oxazol-5-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8625882.png)

![N-[4-(Allylsulfonyl)phenyl]acetamide](/img/structure/B8625891.png)
![[4-(4-Benzyloxy-phenyl)-1-methyl-cyclohex-3-enyl]-methanol](/img/structure/B8625899.png)





